3-Methoxy-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-Methoxy-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H6N2O2 It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Methoxy-1H-pyrazole-4-carbaldehyde involves the reaction of pyrazole with methanol and formaldehyde. The reaction typically occurs under acidic conditions, where the pyrazole ring undergoes electrophilic substitution to introduce the methoxy group at the 3-position and the formyl group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for yield and purity, using continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Methoxy-1H-pyrazole-4-carboxylic acid.
Reduction: 3-Methoxy-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the development of bioactive molecules for studying enzyme inhibition and receptor binding.
Industry: Used in the synthesis of dyes, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Methoxy-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or alteration of receptor function. The methoxy group may enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.
3-Phenyl-1H-pyrazole-4-carbaldehyde: Contains a phenyl group at the 3-position.
1H-Pyrazole-4-carbaldehyde: Lacks the substituent at the 3-position.
Uniqueness
3-Methoxy-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the pyrazole ring.
Properties
IUPAC Name |
5-methoxy-1H-pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-5-4(3-8)2-6-7-5/h2-3H,1H3,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCWQGXDMIFQHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NN1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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